

An In-depth Technical Guide to 2-Chloro-3-methylpentane

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Compound of Interest

Compound Name: 2-Chloro-3-methylpentane

Cat. No.: B3422118

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This technical guide provides a comprehensive overview of **2-Chloro-3-methylpentane**, including its chemical identity, physicochemical properties, relevant experimental protocols, and key chemical transformations. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-Chloro-3-methylpentane**.^{[1][2]} This name systematically describes its molecular structure.

The structure is derived from a five-carbon alkane chain ("pentane").^[3] A chlorine atom is attached to the second carbon atom ("2-chloro"), and a methyl group ($-\text{CH}_3$) is attached to the third carbon atom ("3-methyl").^[3]

- Parent Chain: Pentane (5 carbons)
- Substituents:
 - A chlorine (Cl) group at position 2.^[3]
 - A methyl (CH_3) group at position 3.^[3]

The condensed structural formula is $\text{CH}_3-\text{CH}(\text{Cl})-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_3$.^[3]

Molecular Formula: $\text{C}_6\text{H}_{13}\text{Cl}$ ^{[1][4][5]}

Canonical SMILES: CCC(C)C(C)Cl[1][4]

The molecule contains two stereocenters (at carbon 2 and carbon 3), meaning it can exist as four different stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[5][6]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for **2-Chloro-3-methylpentane**, compiled from various chemical databases.

| Property | Value | Reference |
|------------------------------|-------------------------|-----------|
| Identifiers | | |
| CAS Registry Number | 24319-09-3 | [5] |
| Molecular Weight | 120.62 g/mol | [1][4][5] |
| Physical Properties | | |
| Boiling Point | 117.7 °C at 760 mmHg | [4] |
| Density | 0.863 g/cm ³ | [4] |
| Flash Point | 20.8 °C | [4] |
| Refractive Index | 1.4107 | [4] |
| Vapor Pressure | 23.6 mmHg at 25°C | [4] |
| Computed Properties | | |
| XLogP3 | 2.9 | [4][7][8] |
| Exact Mass | 120.0705781 Da | [4][7][8] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 43.4 | [4][7][8] |

Experimental Protocols

Detailed methodologies for key reactions involving **2-Chloro-3-methylpentane** are outlined below.

This protocol describes the elimination reaction of **2-Chloro-3-methylpentane** to produce alkenes, with the major product being 3-methyl-2-pentene, in accordance with Zaitsev's rule.[\[9\]](#) [\[10\]](#)

Objective: To synthesize 3-methyl-2-pentene via an E2 elimination reaction.

Reagents:

- **2-Chloro-3-methylpentane** (1.0 eq)
- Sodium ethoxide (NaOEt) in ethanol (e.g., 21% w/v solution) or Ethanolic Potassium Hydroxide (KOH) (1.5 eq)[\[9\]](#)[\[10\]](#)
- Anhydrous ethanol (solvent)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (drying agent)

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
- **2-Chloro-3-methylpentane** is added dropwise to the stirred solution at room temperature.
- Upon completion of the addition, the reaction mixture is heated to reflux.[\[9\]](#) The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

- After the reaction is complete (typically several hours), the mixture is cooled to room temperature.
- The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.
- The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield the crude product mixture.
- The product, containing a mixture of 3-methyl-2-pentene (major product) and 3-methyl-1-pentene (minor product), can be purified by fractional distillation.[\[9\]](#)

This protocol details the nucleophilic substitution reaction where the chloride is replaced by iodide. The reaction of a stereoisomer like **(2S)-2-chloro-3-methylpentane** can proceed via an S_N2 mechanism.[\[11\]](#)

Objective: To synthesize 2-iodo-3-methylpentane.

Reagents:

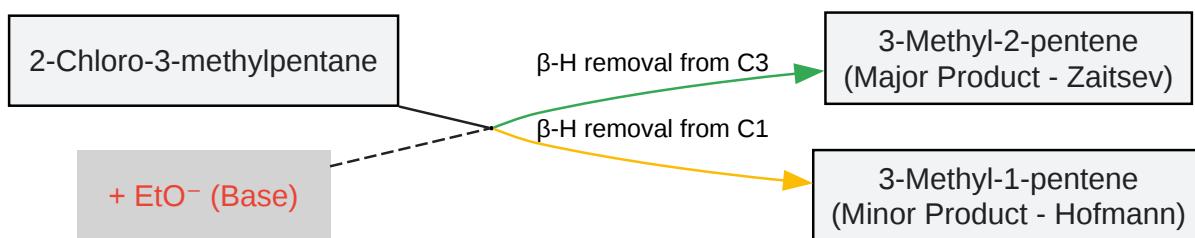
- **(2S)-2-Chloro-3-methylpentane** (1.0 eq)
- Sodium iodide (NaI) (1.5 eq)
- Anhydrous acetone (solvent)
- Sodium thiosulfate solution (5% aqueous)
- Diethyl ether
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask fitted with a reflux condenser, dissolve sodium iodide in anhydrous acetone.
- Add **(2S)-2-Chloro-3-methylpentane** to the solution.
- Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the formation of a sodium chloride precipitate (as NaCl is insoluble in acetone).
- Once the reaction is deemed complete, cool the mixture to ambient temperature.
- Filter the mixture to remove the precipitated sodium chloride.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with deionized water and a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product, **(2R)-2-iodo-3-methylpentane**.^[11] Further purification can be achieved via distillation under reduced pressure.

Reaction Pathway Visualization

The following diagram illustrates the dehydrohalogenation (E2 elimination) of **2-Chloro-3-methylpentane** when treated with a strong, non-bulky base like ethoxide (EtO^-). The reaction yields two constitutional isomers, with the more substituted alkene being the major product as predicted by Saytzeff's rule.



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Caption: E2 elimination pathway of **2-Chloro-3-methylpentane**.

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